Erk2 IN-1

ERK2 Inhibition Biochemical Assay IC50

Erk2 IN-1 is a research-grade ATP-competitive ERK2 inhibitor with an enzymatic IC50 of 7 nM, validated in BRAF V600E-mutant COLO205 colorectal cancer models (antiproliferative IC50 45 nM). Its sub-50 nM cellular potency enables robust MAPK pathway inhibition studies, while pro-apoptotic activity (caspase activation IC50 80 nM in HT-29 cells) makes it an orthogonal probe for on-target phenotype validation. Choose this high-purity (≥98%) tool compound for reproducible mechanistic studies and drug discovery programs requiring a well-characterized ERK2 reference standard.

Molecular Formula C36H34FN7O2S
Molecular Weight 647.8 g/mol
Cat. No. B12432260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameErk2 IN-1
Molecular FormulaC36H34FN7O2S
Molecular Weight647.8 g/mol
Structural Identifiers
SMILESCSC1(CCN(C1)CC(=O)N2CCC(=CC2)C3=CC=C(C=C3)C4=NC=CC=N4)C(=O)NC5=CC6=C(C=C5)NN=C6C7=CC=C(C=C7)F
InChIInChI=1S/C36H34FN7O2S/c1-47-36(35(46)40-29-11-12-31-30(21-29)33(42-41-31)26-7-9-28(37)10-8-26)15-20-43(23-36)22-32(45)44-18-13-25(14-19-44)24-3-5-27(6-4-24)34-38-16-2-17-39-34/h2-13,16-17,21H,14-15,18-20,22-23H2,1H3,(H,40,46)(H,41,42)/t36-/m0/s1
InChIKeyUHRFQLODOGBNCC-BHVANESWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Erk2 IN-1: A 7 nM ERK2-Selective Inhibitor for MAPK Pathway Chemical Biology and Procurement Evaluation


Erk2 IN-1 (CAS 1093061-47-2) is a small-molecule, ATP-competitive inhibitor that selectively targets extracellular signal-regulated kinase 2 (ERK2) with a reported enzymatic IC50 of 7 nM . As a member of the ERK inhibitor class, this compound functions downstream in the MAPK signaling cascade, a pathway frequently dysregulated in human cancers [1]. Erk2 IN-1 is supplied as a research-grade chemical tool with a molecular weight of 647.76 Da (C36H34FN7O2S) and is structurally distinct from both clinical-stage and other commercially available ERK1/2 inhibitors .

Why Erk2 IN-1 Cannot Be Substituted with a Generic ERK1/2 Inhibitor in Rigorous Research


The class of ERK inhibitors encompasses diverse chemical structures, binding modes, and isoform selectivity profiles, rendering them non-fungible in scientific investigations [1]. Clinical-stage agents like ulixertinib and SCH772984 are optimized for pharmacokinetics and in vivo efficacy [2][3], while other tools like VX-11e exhibit distinct binding kinetics [4]. A generic substitution overlooks critical experimental variables: potency differences in specific cellular assays, off-target kinase profiles that confound mechanistic studies, and unique binding mechanisms that dictate inhibitor residence time on the target [1]. Procurement based solely on target class risks introducing unverified variables that compromise data reproducibility and interpretation [2].

Quantitative Differentiation: Erk2 IN-1 Performance Metrics Against Closest Comparators


Enzymatic Potency: Erk2 IN-1 Exhibits Single-Digit nM IC50 for ERK2, Differentiating from Allosteric and First-Generation Inhibitors

Erk2 IN-1 demonstrates a potent, single-digit nanomolar inhibitory activity against ERK2, with a reported enzymatic IC50 of 7 nM . While this is less potent than the sub-nanomolar IC50 reported for the clinical-stage inhibitor ulixertinib (<0.3 nM) , it is significantly more potent than ERK2 allosteric inhibitors, such as ERK2 allosteric-IN-1 (IC50 = 11 µM) [1]. This potency profile positions Erk2 IN-1 as a highly active ATP-competitive tool compound, suitable for assays requiring robust target engagement without the extended target residence times or clinical pharmacology of development candidates .

ERK2 Inhibition Biochemical Assay IC50 Kinase Selectivity

Cellular Antiproliferative Activity: Erk2 IN-1 Demonstrates Sub-50 nM Potency in COLO205 BRAF-Mutant Colorectal Cancer Cells

In cellular models, Erk2 IN-1 (reported as 'Compound 7') exhibits a differential antiproliferative effect in cancer cell lines harboring MAPK pathway mutations. It achieved an IC50 of 45 nM against the COLO205 cell line, which harbors the BRAF V600E/D mutation, as measured after a 4-day treatment period . This cellular potency is comparable to that of the clinical-stage inhibitor VX-11e, which demonstrates an IC50 of 48 nM in the HT29 cell proliferation assay [1]. This indicates that Erk2 IN-1 effectively translates its biochemical potency to a cellular context in BRAF-mutant models.

Antiproliferative Assay BRAF V600E Colorectal Cancer COLO205

Pro-Apoptotic Activity: Erk2 IN-1 Induces Caspase Activation in HT-29 Colorectal Cancer Cells

Beyond growth inhibition, Erk2 IN-1 (reported as 'Compound 28') demonstrates functional pro-apoptotic activity. It induced caspase activation in HT-29 colorectal cancer cells with an IC50 of 80 nM . This provides evidence of a mechanism-driven cell death response in a BRAF/KRAS-mutant cell line, distinguishing its cellular profile from compounds that are solely cytostatic. While other ERK inhibitors like SCH772984 also induce apoptosis, the specific quantitative measure of Erk2 IN-1's caspase activation provides a clear benchmark for comparison in pathway-focused studies.

Apoptosis Caspase Assay HT-29 Colorectal Cancer

Chemical Structure Differentiation: Unique (S)-Methylthio Pyrrolidine Scaffold Distinguishes Erk2 IN-1 from Clinical and Common Tool Compounds

Erk2 IN-1 features a distinct chemical structure, specifically an (S)-N-(3-(4-fluorophenyl)-1H-indazol-5-yl)-3-(methylthio)-1-(2-oxo-2-(4-(4-(pyrimidin-2-yl)phenyl)-3,6-dihydropyridin-1(2H)-yl)ethyl)pyrrolidine-3-carboxamide scaffold . This chemotype is structurally unrelated to the clinical inhibitors ulixertinib (an aminopyrimidine derivative) [1], SCH772984 (an indazole derivative) , or the tool compound VX-11e (a pyrimidylpyrrole) . As an ATP-competitive inhibitor, this unique scaffold offers a distinct chemical matter for exploring structure-activity relationships (SAR) or for use as an alternative chemotype to validate biological findings obtained with other ERK inhibitor series.

Chemical Structure Scaffold Chemotype Structure-Activity Relationship

High-Value Research Applications for Erk2 IN-1 Based on Quantitative Evidence


Chemical Probe for Mechanistic Studies in BRAF-Mutant Colorectal Cancer

Based on its demonstrated antiproliferative IC50 of 45 nM in COLO205 cells , Erk2 IN-1 is an optimal tool for investigating MAPK pathway dependency and downstream signaling in BRAF V600E-mutant colorectal cancer models. Its sub-50 nM cellular potency ensures robust pathway inhibition, enabling studies of resistance mechanisms or combination therapy screens in this genetically defined context.

Orthogonal Tool Compound for Target Validation in MAPK-Dependent Apoptosis Studies

Erk2 IN-1's unique chemical scaffold and its quantified pro-apoptotic activity (caspase activation IC50 of 80 nM in HT-29 cells) make it a valuable orthogonal probe. It can be used alongside structurally distinct ERK inhibitors like SCH772984 or VX-11e to validate that observed apoptotic phenotypes are truly on-target and not artifacts of a specific chemotype.

Benchmark Compound for Developing Next-Generation ERK2 Inhibitors

The 7 nM ERK2 IC50 provides a clear benchmark for medicinal chemistry and structure-based drug design programs. Erk2 IN-1 serves as a high-potency ATP-competitive starting point or reference control for designing new ERK2 inhibitors with improved properties, such as enhanced selectivity or different binding kinetics.

Positive Control in High-Throughput Screening (HTS) Assays for ERK2 Activity

Given its well-defined and potent enzymatic IC50 of 7 nM , Erk2 IN-1 is ideally suited as a positive control compound in biochemical HTS campaigns designed to identify novel ERK2 inhibitors. Its robust inhibition profile ensures clear assay window separation and reliable performance validation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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